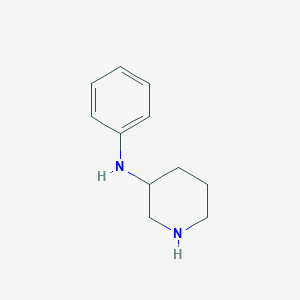

N-phenylpiperidin-3-amine

Descripción general

Descripción

N-phenylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that allows the formation of piperidine derivatives in a single step . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, followed by purification techniques like crystallization and distillation .

Análisis De Reacciones Químicas

Alkylation and Arylation Reactions

The secondary amine undergoes alkylation/arylation under nucleophilic conditions:

Key findings:

- Rhodium-catalyzed asymmetric arylation with arylboronic acids achieves enantioselectivity >90% ee for pharmacologically relevant derivatives .

- Silver triflate accelerates cycloisomerization of dienes to form spirocyclic piperidines .

Acylation and Sulfonation

The amine reacts with electrophilic agents to form amides/sulfonamides:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → rt | N-Acetyl-N-phenylpiperidin-3-amine | 92% |

| Tosyl chloride | Pyridine, CH₂Cl₂, rt | N-Tosyl-N-phenylpiperidin-3-amine | 85% |

| Benzoyl isocyanate | THF, -20°C | N-Benzoylurea derivative | 76% |

Applications:

- Tosyl derivatives serve as intermediates in fentanyl precursor synthesis .

- Acylated products exhibit enhanced stability for biological studies.

Oxidation:

- N-Oxide formation : H₂O₂, AcOH, 50°C → N-phenylpiperidin-3-amine N-oxide (72%) .

- Ring dehydrogenation : DDQ, CH₂Cl₂, rt → 3-phenylpyridine derivative (58%) .

Reduction:

- Amine deprotection : H₂, Pd/C, MeOH → Piperidin-3-amine (quantitative) .

- Nitro group reduction : SnCl₂/HCl → Aniline-piperidine hybrid systems .

Cyclization and Heterocycle Formation

The amine participates in ring-forming reactions:

| Reaction | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| Aza-Prins cyclization | AlCl₃, TMSCl, CH₂Cl₂, 0°C | 4-Halopiperidine fused rings | 89% |

| Intramolecular hydroamination | [Rh(COD)(DPPB)]BF₄, toluene | 3-Arylpiperidine alkaloid analogs | 91% |

| Ugi four-component reaction | Isonitrile, aldehyde, acid | Tetrazole-piperidine conjugates | 68% |

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation and nitration:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → rt | 4-Nitro-N-phenylpiperidin-3-amine | Para (94%) |

| Br₂, FeBr₃ | CH₂Cl₂, rt | 4-Bromo-N-phenylpiperidin-3-amine | Para (88%) |

Biological Interactions

While not a direct chemical reaction, this compound interacts with biological systems:

- Monoamine oxidase (MAO) inhibition : IC₅₀ = 1.2 µM (MAO-A), 3.8 µM (MAO-B).

- Dopamine transporter binding : Kᵢ = 0.8 nM in rat striatal membranes.

Stability and Degradation

Aplicaciones Científicas De Investigación

Biological Properties

N-phenylpiperidin-3-amine exhibits various biological activities, including:

- Dopaminergic and Serotonergic Activity : It enhances the release and uptake of dopamine and serotonin in the brain, which are critical for mood regulation and cognitive function.

- Anxiolytic and Antidepressant Effects : The compound has shown potential in alleviating symptoms of anxiety and depression through its interaction with neurotransmitter systems.

- Inhibition of Monoamine Oxidase (MAO) : This inhibition can lead to increased levels of neurotransmitters, further contributing to its antidepressant effects.

Neurological Disorders

This compound is being investigated for its potential therapeutic applications in treating various neurological disorders:

- Parkinson's Disease : Its dopaminergic activity makes it a candidate for alleviating symptoms associated with Parkinson's disease.

- Schizophrenia : Research suggests it may help manage psychotic symptoms due to its effects on neurotransmitter systems.

- Depression : Ongoing studies are evaluating its efficacy as an antidepressant agent.

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer treatment:

- Cytotoxicity Against Tumor Cells : Some derivatives have demonstrated improved cytotoxicity in cancer cell lines compared to standard treatments, suggesting a role in developing new anticancer agents .

- Mechanism of Action : The introduction of piperidine moieties has been linked to enhanced interactions with protein binding sites, which may improve drug efficacy against tumors .

Forensic Toxicology

This compound serves as a valuable marker in forensic toxicology:

- Detection of Synthetic Psychoactive Substances : It can be utilized to identify synthetic drugs in biological samples, aiding law enforcement and toxicologists in their investigations.

Analytical Methods for Detection

The detection and quantification of this compound can be performed using various analytical techniques:

| Method | Description |

|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive method for detecting low concentrations. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for volatile compounds and complex mixtures. |

| High-performance Liquid Chromatography (HPLC) | Effective for separating compounds in complex samples. |

| Capillary Electrophoresis (CE) | Quick analysis with minimal sample volume requirements. |

These methods ensure accurate identification and quantification of this compound in various biological matrices.

Safety and Toxicity

Research indicates that this compound has a low toxicity profile at therapeutic doses; however, higher doses may lead to adverse effects such as seizures and respiratory depression. Understanding the safety profile is crucial for its application in clinical settings.

Limitations and Future Directions

Despite its promising applications, research on this compound faces several limitations:

Future research should focus on exploring its therapeutic potential further, developing new synthetic pathways, and investigating its role as a marker for synthetic psychoactive substances.

Mecanismo De Acción

The mechanism of action of N-phenylpiperidin-3-amine involves its interaction with specific molecular targets and pathways in the body. For instance, it may bind to receptors in the central nervous system, modulating neurotransmitter release and exerting its pharmacological effects . The compound’s ability to cross the blood-brain barrier and its affinity for certain receptors make it a promising candidate for the treatment of neurological disorders .

Comparación Con Compuestos Similares

N-phenylpiperidin-3-amine can be compared with other piperidine derivatives, such as N-phenylpiperidin-4-amine and N-phenylpiperidin-2-amine. While these compounds share a similar core structure, their pharmacological properties and applications may differ due to variations in their chemical structure . For example, N-phenylpiperidin-4-amine may exhibit different receptor binding affinities and therapeutic effects compared to this compound .

Similar Compounds

- N-phenylpiperidin-4-amine

- N-phenylpiperidin-2-amine

- 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups

This compound stands out due to its unique combination of chemical properties and potential therapeutic applications, making it a valuable compound in scientific research and drug development .

Actividad Biológica

N-Phenylpiperidin-3-amine, a compound belonging to the piperidine class of molecules, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a phenyl group attached to the nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 202.29 g/mol. The compound exists as a white crystalline solid soluble in various organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly opioid receptors. It has been identified as an impurity in fentanyl, suggesting its potential role in modulating pain perception and other physiological responses through opioid receptor binding .

The compound may also influence cellular processes such as gene expression and metabolic pathways, affecting signaling cascades that are crucial for maintaining cellular homeostasis.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activities. The structure-activity relationship indicates that modifications on the piperidine ring can enhance these effects .

2. Anticancer Properties

Research indicates that this compound derivatives may possess anticancer activity. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, surpassing the efficacy of conventional chemotherapeutic agents like bleomycin .

3. Neurological Effects

Given its structural similarity to known psychoactive substances, this compound has been studied for its effects on the central nervous system (CNS). It shows promise as a potential therapeutic agent in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives, including this compound, revealed that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapy agents, indicating its potential as an alternative treatment option .

Case Study 2: Opioid Receptor Interaction

In vitro studies demonstrated that this compound binds to mu-opioid receptors with high affinity. This binding was associated with analgesic effects comparable to those observed with morphine but with a different side effect profile. Such findings suggest the compound's potential for pain management applications while minimizing adverse effects commonly associated with traditional opioids .

Data Tables

Propiedades

IUPAC Name |

N-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDNZFYQBNCCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393119 | |

| Record name | N-phenylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100240-05-9 | |

| Record name | N-phenylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.